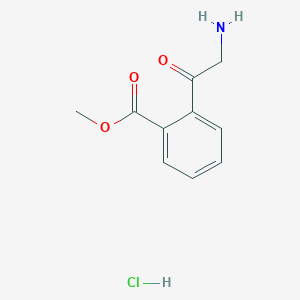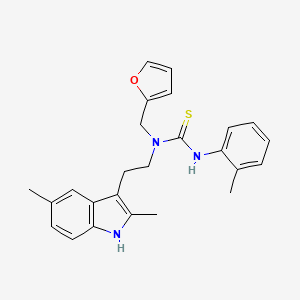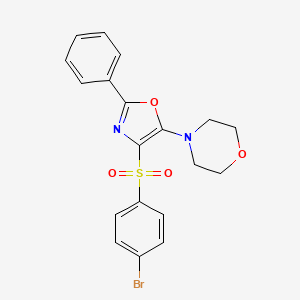![molecular formula C22H17N5O2S B2410241 2-[3-(1-苯基四唑-5-基)硫代丙基]苯并[de]异喹啉-1,3-二酮 CAS No. 838612-01-4](/img/structure/B2410241.png)
2-[3-(1-苯基四唑-5-基)硫代丙基]苯并[de]异喹啉-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[3-(1-Phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione” is a derivative of the benzo[de]isoquinoline-1,3-dione system . It contains an amino group that was synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones . Some compounds exhibit high chemosensor selectivity in the determination of anions .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This results in new derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Molecular Structure Analysis
The molecular structure of this compound is derived from the benzo[de]isoquinoline-1,3-dione system . It contains an amino group, which is introduced through the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This leads to the formation of new derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .科学研究应用
- Researchers have investigated the anticancer potential of this compound. Its ability to inhibit specific cancer cell lines, such as hepatocellular carcinoma (HepG2) and breast cancer (MCF-7), has been studied . Further exploration of its mechanism of action and potential as a targeted therapy is warranted.
- The compound exhibits significant antioxidant activity, as demonstrated by its behavior toward hydrazine, resulting in the formation of 4-[(1H-benzo[d]imidazol-2-yl)diazenyl]-1H-pyrazole-3,5-diamine . Understanding its radical-scavenging properties could have implications for oxidative stress-related diseases.
- Novel red TADF emitters, such as 6-(10H-phenoxazin-10-yl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione (PXZ-NAI) and 6-(10H-phenothiazin-10-yl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione (PTZ-NAI), have been synthesized using this compound . These materials hold promise for applications in organic light-emitting diodes (OLEDs).
- Through molecular docking simulations, compound 24 has shown favorable binding interactions with specific amino acid residues (Arg184 and Lys179) . These insights can guide further drug design efforts.
- Derivatives of the benzo[de]isoquinoline-1,3-dione system have been functionalized to create imines, amines, thioureas, and hydrazones . These compounds may find applications as chemosensors or in materials science.
Anticancer Properties
Antioxidant Activity
Thermally Activated Delayed Fluorescence (TADF)
Molecular Docking Studies
Hybrid Materials and Chemosensors
作用机制
未来方向
The future directions for this compound could involve further investigation into its chemosensor selectivity in the determination of anions . Additionally, the synthesis process could be optimized, and the compound could be further functionalized to create imines, amines, thioureas, and hydrazones .
属性
IUPAC Name |
2-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2S/c28-20-17-11-4-7-15-8-5-12-18(19(15)17)21(29)26(20)13-6-14-30-22-23-24-25-27(22)16-9-2-1-3-10-16/h1-5,7-12H,6,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXNYDXJMUFWLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1-Phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,3-benzothiazol-2-yl)propyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2410158.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2410159.png)
![N-(2,5-dimethylphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2410160.png)
![2-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-ethanone dihydrochloride](/img/no-structure.png)
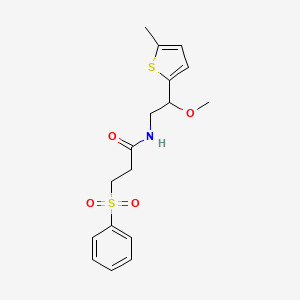
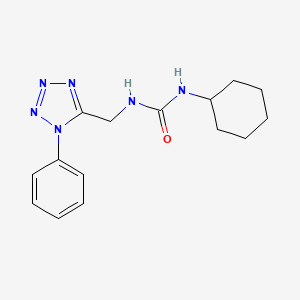
![(4-Methyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraen-6-yl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2410171.png)
![5-[(1R)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride](/img/structure/B2410173.png)

![3,5-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2410176.png)

